Product packaging for Artochamin I(Cat. No.:)

Artochamin I

Cat. No.: B1260763
M. Wt: 408.5 g/mol
InChI Key: AMQPNUCGYDLCTA-ZYKLXPEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artochamin I is a cyclobutane-containing prenylated stilbene derivative isolated from plants of the Artocarpus genus (e.g., Artocarpus chama ) . This natural product is of significant interest in pharmacological and chemical research due to its demonstrated cytotoxic activity. Studies have shown that related artochamins, such as Artochamin B, exhibit potent cytotoxicity against a range of human cancer cell lines, including MCF7 (breast), Lu (lung), HepG2 (liver), and KB (nasopharyngeal) . The unique bicyclo[3.2.0]heptane core of this compound is biosynthetically intriguing and is proposed to form from a stilbene precursor like Artochamin F through a formal [2+2] cycloaddition reaction, a process that has been replicated in a concise cascade synthesis . This efficient synthetic route, involving Claisen rearrangements and a thermal cyclization, provides researchers with reliable access to the compound . As such, this compound serves as a valuable chemical tool for exploring the structure-activity relationships of complex natural products and for investigating new mechanisms of action in oncology research. This product is intended for Research Use Only and is not approved for use in diagnostic procedures or for personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O4 B1260763 Artochamin I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

4-[(2R,2aS,7aR)-4,6-dimethoxy-1,1-dimethyl-3-(3-methylbut-2-enyl)-2,2a,7,7a-tetrahydrocyclobuta[a]inden-2-yl]benzene-1,2-diol

InChI

InChI=1S/C26H32O4/c1-14(2)7-9-16-21(29-5)13-22(30-6)17-12-18-24(23(16)17)25(26(18,3)4)15-8-10-19(27)20(28)11-15/h7-8,10-11,13,18,24-25,27-28H,9,12H2,1-6H3/t18-,24-,25-/m1/s1

InChI Key

AMQPNUCGYDLCTA-ZYKLXPEUSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1[C@H]3[C@@H](C2)C([C@@H]3C4=CC(=C(C=C4)O)O)(C)C)OC)OC)C

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1C3C(C2)C(C3C4=CC(=C(C=C4)O)O)(C)C)OC)OC)C

Synonyms

artochamin I

Origin of Product

United States

Isolation and Advanced Characterization Methodologies for Artochamin I

Extraction and Initial Enrichment Strategies from Biological Sources

The initial step in obtaining Artochamin I involves its extraction from plant material, typically the stems or roots of Artocarpus chama. nih.govacs.orgjapsonline.com The dried and powdered plant material is subjected to maceration with organic solvents. researchgate.net A common approach involves successive extraction with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and methanol, to fractionate the components based on their solubility. tandfonline.com

The crude extracts, particularly the chloroform-soluble fraction from an ethanol (B145695) extract, have been shown to contain this compound and related compounds. acs.org These extracts are often complex mixtures requiring further enrichment. This is typically achieved by partitioning the crude extract between immiscible solvents. For instance, an ethanolic extract might be partitioned against different organic solvents to concentrate the desired compounds in a specific fraction. nih.govtandfonline.com The resulting enriched fraction, containing a higher concentration of this compound, is then carried forward for chromatographic purification.

Chromatographic Separation Techniques for this compound Purification

Chromatography is an indispensable tool for the purification of this compound from the enriched extracts. column-chromatography.com A combination of different chromatographic techniques is often employed to achieve high purity. nih.govresearchgate.net

Planar Chromatography Applications (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of the purification process and to determine the appropriate solvent systems for column chromatography. nih.govsavemyexams.comscitechnol.com TLC plates are typically coated with silica (B1680970) gel (the stationary phase), and a solvent system (the mobile phase) is used to separate the components of a mixture based on their differential adsorption and solubility. savemyexams.comlibretexts.org For this compound and related compounds, which are often colored or UV-active, visualization of the separated spots on the TLC plate can be achieved under UV light. nih.govsavemyexams.com Staining reagents such as an ethanolic solution of anisaldehyde and sulfuric acid can also be used for visualization. nih.gov

Column Chromatography Systems (e.g., Vacuum Liquid Chromatography, Classical Column Chromatography)

Column chromatography is the primary method for the preparative separation of this compound from the crude extract. scitechnol.comitwreagents.com The stationary phase is typically silica gel, packed into a glass column. nih.govresearchgate.net The enriched extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through the column to elute the compounds. nih.govitwreagents.com The selection of the mobile phase is guided by prior TLC analysis. scitechnol.com

For instance, a common solvent system used for the purification of related compounds involves a mixture of ethyl acetate and hexanes. nih.gov Fractions are collected and analyzed by TLC to identify those containing the pure compound. nih.gov Vacuum Liquid Chromatography (VLC) can also be utilized as an initial purification step, offering a faster separation of the crude extract into less complex fractions.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification of this compound. It offers superior separation efficiency compared to classical column chromatography. While specific HPLC methods for this compound are not extensively detailed in the provided context, the general principle involves using a column packed with a stationary phase (often silica-based) and a liquid mobile phase pumped at high pressure. The separation is based on the differential partitioning of the analytes between the two phases.

Spectroscopic Methods for this compound Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques. researchgate.net

Table 1: Spectroscopic Data for this compound

TechniqueKey Observations and Interpretations
UV-Vis Spectroscopy The UV spectrum provides information about the electronic transitions within the molecule, indicating the presence of a chromophore system. pw.edu.pl
Infrared (IR) Spectroscopy The IR spectrum reveals the functional groups present in the molecule. nih.govrsc.org Characteristic absorption bands would indicate the presence of hydroxyl (-OH) groups, aromatic rings (C=C stretching), and other functional moieties.
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and molecular formula of the compound. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) gives the exact mass, which is crucial for determining the elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy (¹H and ¹³C) is the most powerful tool for elucidating the detailed structure of this compound. nih.gov ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. nih.govresearchgate.net Techniques like ROESY can provide information about the relative stereochemistry. nih.gov

The combined analysis of data from these spectroscopic methods allows for the unambiguous determination of the structure of this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules like this compound. This powerful, non-destructive technique probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment of each atom within the molecule. msu.edulibretexts.org

¹H-NMR spectroscopy provides precise information about the hydrogen atoms in a molecule. The spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to its different types of protons. nih.gov Key signals include a singlet at 10.44 ppm, indicative of an aldehyde proton. A singlet at 6.64 ppm corresponds to an aromatic or olefinic proton. Two multiplets around 5.10 ppm are assigned to olefinic protons within the two prenyl groups. A sharp singlet at 3.85 ppm, integrating to six protons, signifies two equivalent methoxy (B1213986) groups. The four protons of the methylene (B1212753) groups in the prenyl side chains appear as a doublet at 3.54 ppm with a coupling constant (J) of 6.8 Hz. Finally, two singlets at 1.74 ppm and 1.66 ppm, each integrating to six protons, are attributed to the methyl groups of the two prenyl moieties. nih.gov

Table 1: ¹H-NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Number of Protons Assignment
10.44 s 1H Aldehyde (-CHO)
6.64 s 1H Aromatic/Olefinic CH
5.10 m 2H Olefinic CH (x2)
3.85 s 6H Methoxy (-OCH₃) (x2)
3.54 d 6.8 4H Methylene (-CH₂-) (x2)
1.74 s 6H Methyl (-CH₃) (x2)
1.66 s 0.8 6H Methyl (-CH₃) (x2)

s = singlet, d = doublet, m = multiplet

Complementing the proton data, ¹³C-NMR spectroscopy maps the carbon framework of this compound. The spectrum, recorded at 150 MHz in CDCl₃, shows a total of 11 distinct carbon signals, which aligns with the proposed structure considering molecular symmetry. nih.gov A signal at 195.3 ppm is characteristic of an aldehyde carbonyl carbon. The aromatic and olefinic carbons resonate in the region between 99.9 and 156.4 ppm. Specifically, the signal at 156.4 ppm is assigned to an oxygenated aromatic carbon, while other signals at 134.9, 131.4, 123.8, 123.5, and 99.9 ppm correspond to the remaining sp² hybridized carbons. The carbon atoms of the two equivalent methoxy groups appear at 56.1 ppm. The carbon signals for the prenyl groups are observed at 25.8 ppm (methyl), 23.8 ppm (methylene), and 17.9 ppm (methyl). nih.gov

Table 2: ¹³C-NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

Chemical Shift (δ) (ppm) Carbon Type
195.3 C=O (Aldehyde)
156.4 C (Aromatic/Olefinic)
134.9 C (Aromatic/Olefinic)
131.4 C (Aromatic/Olefinic)
123.8 CH (Aromatic/Olefinic)
123.5 C (Aromatic/Olefinic)
99.9 CH (Aromatic/Olefinic)
56.1 OCH₃
25.8 CH₃
23.8 CH₂

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. epfl.chyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduuvic.ca For this compound, COSY spectra would confirm the coupling between the methylene protons (δ 3.54) and the olefinic protons (δ 5.10) within the prenyl groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or HMQC) experiment correlates protons with the carbon atoms to which they are directly attached. epfl.chsdsu.edu This technique allows for the unambiguous assignment of protonated carbons. For instance, it would show a correlation between the proton signal at 6.64 ppm and the carbon signal at 99.9 ppm, and between the methoxy protons at 3.85 ppm and the methoxy carbon at 56.1 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. epfl.chemerypharma.com This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. emerypharma.com In the case of this compound, HMBC correlations would be expected between the aldehyde proton (δ 10.44) and adjacent aromatic carbons, as well as between the methylene protons of the prenyl groups and the aromatic carbons to which they are attached, confirming the connectivity of the side chains to the main stilbene (B7821643) core. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in Time-of-Flight (TOF) mode was employed to determine the precise molecular mass of this compound. The analysis revealed a protonated molecular ion [M+H]⁺ at an m/z of 303.1943. nih.gov This corresponds to the calculated exact mass of 303.1955 for the molecular formula C₁₉H₂₆O₃, confirming the elemental composition of the compound. nih.gov

The fragmentation pattern observed in a mass spectrum provides valuable structural information as the molecular ion breaks down into smaller, characteristic fragments. savemyexams.comlibretexts.orgwikipedia.org While specific fragmentation data for this compound is not detailed in the provided search results, typical fragmentation for prenylated compounds involves the loss of the prenyl side chains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. tutorchase.comvscht.cz The IR spectrum of this compound shows several characteristic absorption bands. A strong absorption at 1697 cm⁻¹ is indicative of a carbonyl (C=O) stretching vibration, consistent with the presence of an aldehyde group. nih.govutdallas.edu Bands in the region of 1603-1588 cm⁻¹ are attributed to C=C stretching vibrations within the aromatic ring. nih.gov The absorptions at 2951, 2925, and 2850 cm⁻¹ correspond to C-H stretching vibrations of the alkyl portions of the molecule, namely the methyl and methylene groups of the prenyl side chains. nih.gov

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2951, 2925, 2850 C-H Stretch Alkyl (CH₃, CH₂)
1697 C=O Stretch Aldehyde

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. vscht.czyoutube.comlibretexts.org A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region. researchgate.net The stilbene core and the aldehyde group in this compound constitute a conjugated system that absorbs UV radiation. While the specific λmax values for this compound are not explicitly stated in the provided results, related prenylated flavones and stilbenes exhibit characteristic absorptions. kib.ac.cn The presence of conjugated double bonds and aromatic rings typically results in strong absorptions in the 200-400 nm range. bethunecollege.ac.in The exact position and intensity of the absorption maxima (λmax) are influenced by the extent of conjugation and the presence of auxochromes (substituents that modify the absorption of a chromophore). bethunecollege.ac.in

X-ray Crystallography for Absolute Stereochemistry Determination

While direct single-crystal X-ray crystallographic analysis of this compound has not been reported in the reviewed literature, the technique has proven indispensable in confirming the stereochemistry of a key synthetic precursor, thereby solidifying the structural elucidation of this compound and its isomers. The total synthesis of this compound, alongside Artochamin H and J, has been a significant focus of chemical research, with these molecules believed to arise from a common precursor, Artochamin F, via a formal [2+2] cycloaddition. nih.govvulcanchem.com The natural occurrence of Artochamins H, I, and J as racemic mixtures suggests a non-enzymatic biosynthetic pathway. nih.govorganic-chemistry.org

In the total synthesis of this compound, a critical intermediate is a bis-Boc protected stilbene derivative. nih.gov The geometry of this precursor is paramount to the success of the subsequent cyclization reactions. While spectroscopic methods like ¹H NMR were initially insufficient to definitively assign the geometry of this stilbene, X-ray crystallography provided the unambiguous confirmation of the desired E-stereoisomer. nih.gov This crystallographic data was crucial for verifying the foundational structure upon which the complex tetracyclic core of this compound is built.

Although a crystal structure for this compound itself is not available, the absolute and relative stereochemistry of related compounds has been investigated using other advanced spectroscopic techniques. For instance, the regiochemistry and relative stereochemistry of the structurally similar Artochamin H were unequivocally supported by Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR experiments, which revealed key spatial correlations between protons in the molecule. nih.govvulcanchem.com

The application of X-ray crystallography to the key precursor of this compound highlights the power of this technique in complex natural product synthesis. It provides a definitive method for establishing stereochemistry where other methods may be ambiguous, thereby providing a solid foundation for subsequent synthetic steps and the ultimate confirmation of the target molecule's structure.

Total Synthesis and Mechanistic Investigations of Artochamin I

Conceptual Design of Artochamin I Total Synthesis

The conceptual framework for the total synthesis of this compound and its congeners, Artochamins F, H, and J, has been elegantly designed around a cascade reaction sequence. nih.govresearchgate.net A key consideration in this design was the racemic nature of the isolated natural products, which suggested a non-enzymatic biosynthetic origin. This observation guided the development of a laboratory synthesis that mimics a plausible biogenetic pathway. organic-chemistry.org The core strategy involved creating a symmetrical precursor molecule that could undergo a series of intramolecular reactions to rapidly assemble the complex tetracyclic core of the artochamin ring system. organic-chemistry.orgnih.gov This biomimetic approach aimed to achieve efficiency by minimizing the number of synthetic steps and purification procedures.

Stepwise Synthetic Approaches to this compound

Prior to attempting the ambitious cascade-based synthesis, a more conservative stepwise approach was undertaken to validate the key chemical transformations. nih.gov This methodical strategy allowed for the individual optimization of critical reactions, such as the Claisen rearrangements and a crucial thermal [2+2] cycloaddition, before integrating them into a single, continuous sequence. nih.gov

The synthesis commenced with the preparation of two key fragments: an aldehyde and a phosphonium (B103445) salt, which were destined for a Wittig-type coupling. nih.gov The aldehyde component was synthesized starting from a bis-phenol, which underwent a copper-catalyzed etherification followed by a catalytic hydrogenation under Lindlar conditions to yield a bis-allyl ether. nih.gov This stepwise validation was instrumental in establishing the feasibility of the proposed cascade reaction.

Cascade Reaction Sequences in this compound Synthesis

A hallmark of the total synthesis of this compound is the successful implementation of a cascade reaction sequence, which significantly enhances synthetic efficiency. nih.govresearchgate.netnih.gov This one-pot transformation involves a series of intramolecular reactions that proceed sequentially without the need for isolation of intermediates. 20.210.105 The carefully designed precursor, a bromine-containing bis-Boc protected stilbene (B7821643) derivative, was subjected to thermal conditions. nih.gov This triggered a cascade of events including the cleavage of the Boc protecting groups, two consecutive Claisen rearrangements of the allylic ether moieties, and a formal [2+2] cycloaddition reaction. nih.gov This elegant cascade efficiently constructed the tetracyclic core structure common to Artochamins H, I, and J. nih.gov Microwave irradiation was found to be an effective method for promoting this complex transformation. nih.gov

Reaction Type Description Key Features
Cascade ReactionA sequence of intramolecular reactions occurring in a single pot.High efficiency, atom economy, reduced waste.
Key StepsBoc cleavage, Claisen rearrangements, formal [2+2] cycloaddition.Thermally induced, microwave-assisted.
PrecursorBromine-containing bis-Boc protected stilbene.Symmetrical design for convergent synthesis.

Strategic Reaction Pathways in this compound Construction

Sigmatropic Rearrangements (e.g., Claisen Rearrangements)

A key strategic element in the synthesis of this compound is the use of nih.govnih.gov-sigmatropic rearrangements, specifically the Claisen rearrangement. wikipedia.orgnih.govrsc.orglibretexts.org This powerful and reliable method for carbon-carbon bond formation was employed to construct key structural features of the molecule. nih.gov The designed precursor molecule contained two allylic ether moieties, which, upon heating, underwent a cascade of two Claisen rearrangements. nih.gov This transformation was crucial for setting the stage for the subsequent cycloaddition reaction that forms the core of the artochamin framework. The thermal decomposition of the Boc protecting groups is also a type of sigmatropic rearrangement. organic-chemistry.org

Formal [2+2] Cycloaddition Reactions in this compound Ring System Formation

The formation of the cyclobutane (B1203170) ring in this compound is achieved through an unusual thermal formal [2+2] cycloaddition reaction. nih.govresearchgate.netnih.gov This reaction is a critical step in the cascade sequence that assembles the tetracyclic core of the molecule. nih.gov While thermal [2+2] cycloadditions are often considered challenging, the specific substitution pattern of the precursor in the this compound synthesis facilitates this transformation. organic-chemistry.org Mechanistic investigations suggest that this reaction may not be a concerted pericyclic process but could proceed through a stepwise diradical or ionic mechanism. organic-chemistry.org This is supported by experiments indicating that the reaction is not stereospecific with respect to the alkene geometry. organic-chemistry.org The development of catalytic and asymmetric versions of [2+2] photocycloadditions has broadened the utility of this reaction in synthesizing complex natural products. nih.govorgsyn.org

Reaction Mechanism Significance in this compound Synthesis
Formal [2+2] CycloadditionPotentially a stepwise diradical or ionic mechanism.Forms the key cyclobutane ring of the tetracyclic core.
Sigmatropic RearrangementPericyclic reaction involving the migration of a sigma bond.Constructs crucial C-C bonds and sets stereochemistry.

Olefination Methodologies (e.g., Wittig Reaction, Julia-Kocienski Olefination)

The assembly of the stilbene core of the this compound precursor was accomplished using olefination reactions. organic-chemistry.org Initial attempts utilizing the Wittig reaction, a widely used method for forming carbon-carbon double bonds, resulted in very low yields when using phosphonium salts with certain protecting groups. researchgate.netorgsyn.org Consequently, the Julia-Kocienski olefination was selected as the more effective method for this particular transformation. organic-chemistry.orgresearchgate.netmdpi.com This reaction, which involves the coupling of a heteroaryl-sulfone with an aldehyde, provided the desired stilbene derivative in better yields. researchgate.net Interestingly, it was observed that trace amounts of triphenylphosphine oxide, a byproduct of the Wittig reaction, had a beneficial effect on the subsequent cascade sequence. organic-chemistry.org

Boronic Ester Enabled Cycloadditions for this compound Analogues (e.g., Artochamin J)

A novel strategy has been developed for the synthesis of Artochamin J, an analogue of this compound, utilizing a photosensitized [2+2] cycloaddition. nih.govunsw.edu.aunih.gov This method involves the reaction of alkenylboronates with allylic alcohols, facilitated by temporary coordination, to produce a variety of cyclobutylboronates. nih.govunsw.edu.aunih.gov A key innovation in this approach is the temporary coordination of the allylic alcohol to the boronic ester (Bpin unit), which allows the reaction to proceed in an intramolecular fashion. nih.govnih.govnsf.gov This transient tethering is crucial for achieving high levels of stereochemical and regiochemical control, which can be challenging in traditional intermolecular [2+2] cycloadditions. nih.govnsf.gov

The resulting borylated cyclobutane intermediates are highly versatile and can be readily diversified, providing an efficient pathway to complex natural products like Artochamin J. nsf.govresearchgate.net The process allows for the use of simple, unactivated alkenes in the form of allylic alcohols to participate in these cycloadditions. nih.gov The modularity of this approach makes it suitable for generating a diverse range of derivatives for further study. nsf.gov

The reaction is typically initiated using visible-light-activated sensitizers, which avoids the need for high-energy UV light. nih.gov Studies have shown that the coordination between the alcohol and the boronic ester is critical for the reaction to proceed effectively. For instance, the addition of a base like potassium tert-butoxide (KOt-Bu) can facilitate the formation of a tetravalent borate, which constricts the molecular geometry to favor the cycloaddition event. nsf.gov

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high levels of selectivity is a critical aspect of the total synthesis of complex molecules like this compound and its analogues. study.commdpi.com Selectivity in chemical reactions dictates the formation of a specific product when multiple outcomes are possible. study.com This includes:

Chemoselectivity: Preferential reaction of a reagent with one functional group over another. study.com

Regioselectivity: The preference for a reagent to bond to one specific atom over another, leading to the formation of one constitutional isomer over others. study.comkhanacademy.org

Stereoselectivity: The preferential formation of one stereoisomer over another. study.comkhanacademy.org

In the context of synthesizing Artochamin analogues, the boronic ester enabled [2+2] cycloaddition serves as a prime example of achieving high selectivity. nih.govnih.gov The temporary coordination strategy employed in the synthesis of Artochamin J ensures high levels of both regio- and stereocontrol. nih.govunsw.edu.au This control is a significant advantage over many intermolecular [2+2] cycloaddition reactions where achieving such selectivity is often difficult. nsf.gov The defined spatial arrangement created by the temporary tether between the allylic alcohol and the alkenylboronate directs the cycloaddition to occur in a predictable manner, yielding specific regio- and stereoisomers. nih.govresearchgate.net

Selectivity in the Synthesis of an Artochamin J Precursor

Selectivity TypeDescription in Artochamin J SynthesisControlling Factor
RegioselectivityThe specific orientation of the alkene addition to form a particular constitutional isomer of the cyclobutane ring.Temporary coordination to the Boronic ester (Bpin) unit. nih.gov
StereoselectivityThe formation of a specific three-dimensional arrangement (stereoisomer) of the cyclobutane product.Temporary intramolecular nature of the reaction due to the alcohol-boronate coordination. nih.govnsf.gov

Mechanistic Elucidation of Key Transformations in this compound Synthesis

The total synthesis of the artochamin family of natural products, including this compound, has involved intriguing cascade reactions, particularly a formal [2+2] cycloaddition process. nih.govresearchgate.net Elucidating the mechanisms of these key transformations is crucial for understanding and optimizing the synthetic route.

Examination of Diradical and Ionic Mechanisms

The formation of the complex ring system of artochamins H, I, and J from a precursor like Artochamin F is proposed to occur through a formal [2+2] cycloaddition. nih.gov However, a concerted thermal [2+2] cycloaddition is considered mechanistically improbable under the reaction conditions according to Woodward-Hoffmann rules. organic-chemistry.org This has led to the proposal of alternative stepwise mechanisms. organic-chemistry.org

One favored alternative is a stepwise diradical mechanism . organic-chemistry.org In this pathway, the reaction is initiated to form a five-membered ring, generating a diradical intermediate. Before the final recombination step that closes the four-membered ring, bond rotation can occur to some extent. organic-chemistry.org This hypothesis is supported by preliminary experiments indicating that the cycloaddition reaction is not stereospecific with respect to the initial alkene geometry. organic-chemistry.org

Another potential pathway involves an ionic mechanism , specifically a redox mechanism. organic-chemistry.org In this scenario, it is postulated that the catechol moiety of the precursor could undergo autooxidation to form a ketone. This is followed by a conjugate addition of the olefin, proceeding through charged intermediates rather than radical species. organic-chemistry.org

Influence of Reaction Conditions (e.g., Microwave Heating, Temperature)

Reaction conditions play a significant role in promoting the key cascade reactions in Artochamin synthesis. The transformation of precursors into the complex structures of Artochamins H, I, and J has been successfully achieved using microwave heating . organic-chemistry.org Microwave irradiation can profoundly influence the outcome of cycloaddition reactions, often leading to accelerated reaction times and improved yields. researchgate.net The use of thermal conditions, facilitated by microwave heating, drives the sigmatropic rearrangements and subsequent cycloaddition that form the characteristic polycyclic core of these natural products. organic-chemistry.org The specific temperature and duration of heating are critical parameters that must be optimized to favor the desired cascade pathway and minimize side reactions.

Effect of Reaction Conditions on Artochamin Synthesis

ConditionInfluence on the ReactionObserved Outcome
Microwave HeatingProvides thermal energy to overcome the activation barrier for the cascade reaction. organic-chemistry.orgPromotes the formal [2+2] cycloaddition to form the Artochamin core structure. organic-chemistry.org
TemperatureAffects reaction rate and selectivity between different mechanistic pathways (e.g., diradical vs. ionic).Higher temperatures generally favor the desired cascade sequence.

Role of Specific Additives and Catalysts (e.g., Triphenylphosphine Oxide)

The efficiency of the key cascade reaction in the synthesis of this compound and its isomers can be dramatically influenced by the presence of specific additives. A notable example is the role of triphenylphosphine oxide (Ph₃PO) . organic-chemistry.org

During the total synthesis, it was serendipitously discovered that the success of the cascade sequence depended on the method used to prepare a key stilbene intermediate. When the stilbene was synthesized via a Julia-Kocienski olefination, it failed to perform well in the subsequent cascade reaction. In contrast, the same stilbene prepared through a Wittig reaction, which was assumed to contain trace amounts of Ph₃PO as a byproduct, underwent the cascade sequence smoothly. organic-chemistry.org This observation strongly suggests that triphenylphosphine oxide, while not a traditional catalyst in this context, acts as a crucial promoter or additive for the reaction. The precise mechanistic role of Ph₃PO is still under investigation, but its presence was found to be essential for the efficiency of the transformation. organic-chemistry.org This highlights the sensitivity of the reaction to seemingly minor components in the reaction mixture.

Biosynthetic Hypotheses and Pathways of Artochamin I

Proposed Biogenetic Connections among Artochamin Family Members

Research into the Artochamin family, which includes Artochamin I, suggests a close biosynthetic relationship among its members. A potential biogenetic link has been proposed connecting Artochamin F (or a derivative) to Artochamins H, I, and J. researchgate.net This proposed transformation is thought to occur through an unusual formal [2+2] cycloaddition process. researchgate.net The feasibility of this pathway has been demonstrated through a concise and efficient cascade-based total synthesis of these compounds, which supports the hypothesis of a shared biogenetic origin. researchgate.net This connection highlights a potential cascade of reactions in nature where one member of the family serves as a precursor to others with more complex tetracyclic core structures.

Consideration of Non-Enzymatic Processes in this compound Formation

A significant observation regarding the natural occurrence of Artochamins is that they are often isolated as racemic mixtures. organic-chemistry.org This finding is a strong indicator that their formation may involve non-enzymatic processes, as enzymatic reactions are typically stereospecific and would yield a single enantiomer. organic-chemistry.org The hypothesis of a non-enzymatic biosynthesis for this compound is a key consideration in understanding its natural formation. organic-chemistry.org

While a formal [2+2] thermal cycloaddition has been considered, alternative non-enzymatic mechanisms are also proposed. researchgate.netorganic-chemistry.org Preliminary experiments have suggested that the formal cycloaddition reaction is not stereospecific with respect to the alkene geometry. organic-chemistry.org This has led to the consideration of other mechanistic possibilities, such as a stepwise diradical mechanism or an ionic mechanism. organic-chemistry.org In a diradical pathway, the formation of the five-membered ring would precede diradical recombination. organic-chemistry.org Another postulated mechanism involves the autooxidation of a catechol moiety to form a ketone, to which an olefin then adds in a conjugate manner. organic-chemistry.org

Precursor Identification in this compound Biosynthesis

The core structure of this compound is derived from stilbenoid precursors. The general biosynthesis of stilbenes in plants occurs through the phenylpropanoid pathway. researchgate.netencyclopedia.pubnih.gov This fundamental pathway begins with the aromatic amino acid L-phenylalanine, which is itself produced via the shikimate pathway. researchgate.netencyclopedia.pub

The key steps in forming the stilbene (B7821643) skeleton involve the enzyme stilbene synthase (STS). encyclopedia.pubnih.govresearchgate.net This enzyme catalyzes the condensation of a CoA-ester of a cinnamic acid derivative (such as p-coumaroyl-CoA or cinnamoyl-CoA) with three molecules of malonyl-CoA to create the characteristic stilbene backbone. encyclopedia.pubresearchgate.net

In the context of the total synthesis of this compound, specific precursors have been identified that mimic the proposed biosynthetic route. The retrosynthetic analysis points to a symmetrical stilbene derivative as the key substrate for the crucial cascade reaction. organic-chemistry.org This stilbene precursor is constructed from smaller, more fundamental building blocks. The formation of the stilbene moiety in the laboratory setting has been achieved through methods like the Julia-Kocienski olefination or a Wittig coupling, which combine an aldehyde with a sulfone or a phosphonium (B103445) salt, respectively. organic-chemistry.org

Precursor TypeGeneral Role in Biosynthesis/SynthesisSpecific Examples/Components
Primary Metabolic PrecursorProvides the basic aromatic building block for the stilbene core.L-phenylalanine
Phenylpropanoid Pathway IntermediateActivated acid that condenses with malonyl-CoA units.p-coumaroyl-CoA, Cinnamoyl-CoA
Polyketide Pathway PrecursorProvides acetate (B1210297) units for chain extension.Malonyl-CoA
Key Synthetic PrecursorThe direct substrate for the proposed cascade reaction forming the Artochamin core.Symmetrical Stilbene Derivative
Synthetic Building BlocksUsed in the laboratory to construct the key stilbene precursor.Aldehydes, Phosphonium salts, Sulfones

Preclinical Research on Biological Activities and Mechanistic Actions of Artochamin I

In Vitro Assessment of Cytotoxic Potential of Artochamin I

The cytotoxic potential of a compound, its ability to be toxic to cells, is a fundamental aspect of anticancer research. While direct studies on this compound are limited, research on the broader class of artochamins and other flavonoids isolated from the Artocarpus genus provides insight into its potential activities.

The evaluation of a compound's ability to inhibit the growth and proliferation of cancer cells is a primary step in assessing its cytotoxic potential. While the class of compounds known as artochamins, which includes this compound, has been described as weakly cytotoxic, specific data on this compound is not extensively detailed in the available literature organic-chemistry.org.

However, studies on other closely related compounds from the Artocarpus genus provide valuable data. For instance, prenylated chromones and flavonoids isolated from the stems and leaves of Artocarpus heterophyllus demonstrated notable inhibitory effects against a variety of human cancer cell lines, with IC₅₀ values ranging from 0.36 to 22.09 µM nih.gov. An extract rich in artocarpin, a related flavonoid, exhibited time- and concentration-dependent cytotoxicity against human colon adenocarcinoma HCT116 cells, showing an IC₅₀ value of 4.23 mg/L after 72 hours of treatment researchgate.net.

Furthermore, new geranyl chalcone (B49325) derivatives isolated from the leaves of Artocarpus communis were tested for their effects on the viability of several human cancer cells, including SW 872 (liposarcoma), HT-29 (colon), and HepG2 (liver) nih.govacs.org. Among these, the compound isolespeol (B1265312) showed the most potent inhibitory activity against SW 872 cells, with an IC₅₀ value of 3.8 µM nih.govacs.org.

Table 1: Cytotoxic Activity of this compound Analogues and Related Compounds

Compound/ExtractCell LineActivityIC₅₀ ValueSource
Prenylated Chromones & FlavonoidsVarious human cancer cellsAntiproliferative0.36 - 22.09 µM nih.gov
Artocarpin-rich extractHCT116 (Colon adenocarcinoma)Cytotoxicity4.23 mg/L (72h) researchgate.net
IsolespeolSW 872 (Liposarcoma)Inhibitory activity3.8 µM nih.govacs.org

Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic agents can eliminate cancer cells. Research into flavonoids from the Artocarpus genus suggests that their cytotoxic effects are often mediated through the induction of apoptosis.

A study on isolespeol, a geranyl chalcone from Artocarpus communis, revealed that it induces apoptosis in SW 872 liposarcoma cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways nih.govacs.org. Mechanistically, isolespeol treatment led to a loss of the mitochondrial membrane potential nih.gov. It also increased the protein expression of key apoptosis regulators including Fas, FasL, and the tumor suppressor p53 nih.govacs.org. Furthermore, isolespeol altered the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) family members, which subsequently triggered the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis nih.govacs.org.

Similarly, the prenylated flavonoid artonin E, also isolated from Artocarpus communis, was found to overcome resistance to TNF-related apoptosis-inducing ligand (TRAIL) in cancer cells nih.gov. Artonin E induced caspase-dependent apoptosis when used in combination with TRAIL, significantly increasing caspase 3/7 activity nih.gov. This action was associated with an enhancement of p53 and Death Receptor 5 (DR5) protein levels nih.gov.

Reactive oxygen species (ROS) are highly reactive molecules that, at high levels, can induce cellular damage and trigger apoptosis, a mechanism often exploited in cancer therapy nih.govfrontiersin.org. The interplay between natural compounds and ROS levels is a key area of investigation.

The pro-apoptotic activity of the prenylated flavonoid artonin E has been directly linked to its ability to modulate intracellular ROS nih.gov. Studies have shown that the decrease in cell viability and the upregulation of DR5 expression induced by artonin E in combination with TRAIL were mediated by an increase in ROS production nih.gov. This suggests that artonin E's ability to sensitize cancer cells to apoptosis is dependent on its capacity to induce oxidative stress nih.gov.

Conversely, some extracts from the Artocarpus genus have demonstrated antioxidant properties by reducing ROS. For example, a methanolic extract of Artocarpus altilis was shown to decrease the generation of ROS induced by urban particulate matter in HaCaT keratinocytes nih.gov. This dual role—either increasing or decreasing ROS depending on the specific compound and cellular context—highlights the complex relationship between Artocarpus flavonoids and oxidative stress pathways.

Antimicrobial Activity Profiles of this compound (if specifically reported or inferred from close analogues)

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources rjptonline.orgresearchgate.net. Flavonoids from the Artocarpus genus have shown promise in this area. While data specific to this compound is scarce, studies on its analogues provide significant insights.

Artocarpin, a flavonoid structurally related to this compound, has demonstrated strong antimicrobial activity against a range of bacteria bohrium.comresearchgate.net. It was effective against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with a minimum microbicidal concentration (MMC) value of 0.45 mg/mL bohrium.comresearchgate.net. Artocarpin also exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with a minimum inhibitory concentration (MIC) of 62.5 µg/ml, and against Pseudomonas aeruginosa with an MIC of 250 µg/ml microbiochemjournal.com. Another related flavonoid, isobavachalcone, also displayed potent antibacterial effects against Gram-positive bacteria, with an MMC of 0.45 mg/mL bohrium.com.

Studies on crude extracts further support the antimicrobial potential of this class of compounds. Ethanolic extracts from Artocarpus lacucha, for example, showed a greater antibacterial effect against Gram-positive bacteria compared to Gram-negative bacteria nih.gov.

Table 2: Antimicrobial Activity of this compound Analogues

CompoundMicroorganismActivityConcentrationSource
ArtocarpinStaphylococcus aureus, Bacillus cereusMMC0.45 mg/mL bohrium.comresearchgate.net
ArtocarpinMRSA, Escherichia coliMIC62.5 µg/mL microbiochemjournal.com
ArtocarpinPseudomonas aeruginosaMIC250 µg/mL microbiochemjournal.com
IsobavachalconeGram-positive bacteriaMMC0.45 mg/mL bohrium.com

Anti-inflammatory Properties of this compound (if specifically reported or inferred)

Chronic inflammation is a key factor in the development of numerous diseases, and natural products are a significant source of anti-inflammatory agents mdpi.commdpi.com. Compounds isolated from the Artocarpus genus have been shown to possess potent anti-inflammatory properties.

Prenylated chromones and flavonoids from Artocarpus heterophyllus exhibited significant inhibitory activities on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with IC₅₀ values ranging from 0.48 to 19.87 µM nih.govmicrobiochemjournal.com. NO is a key pro-inflammatory mediator, and its inhibition is a common target for anti-inflammatory drugs.

A specific phenolic compound from A. heterophyllus, artocarpesin, was found to suppress the LPS-induced production of both NO and prostaglandin (B15479496) E₂ (PGE₂) nih.govacs.org. This suppression was achieved through the downregulation of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade nih.govacs.org. Similarly, an extract from Artocarpus altilis was shown to effectively inhibit the expression of inflammatory proteins such as tumor necrosis factor-alpha (TNF-α), its receptor (TNFR1), and COX-2 in human keratinocytes nih.gov. The anti-inflammatory effects of these compounds are often linked to the modulation of key signaling pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) nih.govmdpi.com.

Enzyme Inhibition Studies by this compound (if specifically reported or inferred for relevant targets)

Enzyme inhibition is a fundamental mechanism through which many therapeutic drugs exert their effects nih.govkhanacademy.org. Flavonoids from the Artocarpus genus have been reported to inhibit several clinically relevant enzymes.

An artocarpin-rich wood extract from Artocarpus heterophyllus was found to be an irreversible inhibitor of human cytochrome P450 CYP2C9, an enzyme involved in drug metabolism, with an IC₅₀ value of 0.46 µg/mL researchgate.net. Other compounds from the same plant, such as artocarpanone (B1257279) and artocaepin E, demonstrated potent competitive inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production nih.gov. Their respective IC₅₀ values were 2.0 µM and 6.7 µM nih.gov.

Furthermore, ethanolic extracts from the stem bark of A. heterophyllus were observed to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and blood sugar regulation microbiochemjournal.com. In a separate study, flavonoids isolated from Artocarpus altilis leaves were also shown to inhibit the α-glucosidase enzyme researchgate.net. Additionally, a proteinaceous trypsin inhibitor was successfully isolated from the seeds of A. heterophyllus, which showed competitive inhibition against the digestive enzyme trypsin oup.com.

Table 3: Enzyme Inhibition by this compound Analogues and Related Compounds

Compound/ExtractEnzyme TargetInhibition TypeIC₅₀ ValueSource
Artocarpin-rich extractCYP2C9Irreversible0.46 µg/mL researchgate.net
ArtocarpanoneTyrosinaseCompetitive2.0 µM nih.gov
Artocaepin ETyrosinaseCompetitive6.7 µM nih.gov
A. heterophyllus extractα-amylase, α-glucosidaseInhibitoryNot specified microbiochemjournal.com
AHLTI (protein)TrypsinCompetitiveKᵢ = 3.7 × 10⁻⁸ M oup.com

In Vivo Efficacy Models for this compound (e.g., animal models for antiplasmodial activity, if specific to this compound or direct analogues, excluding human trials)

A comprehensive search of publicly available scientific literature did not yield any specific studies detailing the in vivo efficacy of this compound in animal models for antiplasmodial activity. While research has been conducted on the antiplasmodial properties of other compounds isolated from the Artocarpus genus, such as artocarpin, no data on the in vivo testing of this compound for its potential antimalarial effects was identified.

Therefore, at present, there are no established in vivo efficacy models or published research findings regarding the performance of this compound in animal studies for the treatment of malaria. Further preclinical research would be necessary to investigate the potential in vivo antiplasmodial activity of this specific compound.

Structure Activity Relationship Sar Investigations of Artochamin I and Its Analogues

Identification of Key Structural Motifs Governing Biological Activity

The biological activity of chalcones is intricately linked to several key structural motifs. The α,β-unsaturated carbonyl moiety is a critical feature, often implicated in the reactivity of these compounds. This system can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can lead to the inhibition of enzymes and other biological consequences.

The substitution patterns on the aromatic rings A and B are paramount in dictating the potency and selectivity of biological activity. For cytotoxic chalcones, the presence, number, and position of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and prenyl groups are of particular importance.

Key Structural Features Influencing Cytotoxicity of Chalcones:

Structural FeatureInfluence on Biological Activity
α,β-Unsaturated Carbonyl System Essential for reactivity; acts as a Michael acceptor, enabling interaction with cellular targets.
Hydroxyl (-OH) Groups The number and position of hydroxyl groups on both aromatic rings can significantly affect activity. Specific hydroxylation patterns can enhance cytotoxicity.
Methoxy (-OCH3) Groups The presence and position of methoxy groups can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with biological targets and its pharmacokinetic properties.
Prenyl Group The addition of a prenyl group, as seen in Artochamin I, is often associated with increased cytotoxic activity. mdpi.comresearchgate.net This lipophilic group can enhance membrane permeability and interactions with hydrophobic pockets of target proteins.
Halogen Substituents The introduction of halogens (e.g., fluorine, chlorine) on the aromatic rings can alter the electronic distribution and steric properties of the molecule, leading to changes in biological activity. mdpi.com

Studies on various chalcone (B49325) derivatives have demonstrated that the prenyl group on the A-ring, in combination with specific methoxy and hydroxyl substitutions on the B-ring, appears to be crucial for their cytotoxic effects. researchgate.net

Comparative Analysis of this compound Derivatives for Potency and Selectivity

While specific comparative data for a wide range of this compound derivatives is limited, the broader chalcone literature offers insights into how structural modifications can impact potency and selectivity. The analysis of various synthetic and natural chalcones reveals clear SAR trends.

For instance, in a series of prenylated chalcone derivatives, compounds with a prenylated aromatic ring and specific halogen substitutions demonstrated the strongest cytotoxic effects. mdpi.com The position of the halogen substituent was also found to be critical; for example, a fluorine atom in the meta position conferred superior activity compared to an ortho positioning. mdpi.com

The following table summarizes the impact of different substitutions on the cytotoxic activity of chalcone analogues, based on findings from various studies.

Table of Chalcone Derivatives and their Relative Cytotoxic Potency

Chalcone AnalogueSubstitution PatternObserved Cytotoxic Potency
Prenylated Chalcone 6d Prenylated A-ring, fluorine at meta-position on B-ringHigh
Prenylated Chalcone 7j Prenylated A-ring, chlorine at ortho-position on B-ringHigh
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one Dimethoxy on A-ring, methoxy on B-ringHigh tumor specificity
Chalcone 12 Prenyl group on A-ring, methoxy and hydroxyl groups on B-ringSignificant inhibitory effects
Chalcone 13 Prenyl group on A-ring, methoxy and hydroxyl groups on B-ringSignificant inhibitory effects

This table is a representation of findings from various studies on chalcone analogues and does not represent a direct comparison of this compound derivatives.

Computational Approaches to SAR Prediction and Optimization

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating the SAR of chalcones and guiding the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use various molecular descriptors, which quantify different physicochemical properties of the molecules, to predict the activity of new, untested compounds. For chalcones, QSAR studies have been employed to correlate parameters such as molecular shape, polarization, and electronic properties with their cytotoxic and tumor-specific activities. nih.gov These models can be valuable in prioritizing the synthesis of new derivatives with a higher probability of exhibiting the desired biological profile.

In silico studies of prenylated chalcones have also been used to predict their binding energies with various biological targets, further informing the SAR. frontiersin.orgnih.gov These computational approaches, in conjunction with experimental data, provide a comprehensive framework for understanding the SAR of this compound and its analogues, and for the rational design of novel chalcone-based therapeutic agents.

Computational Chemistry Applications in Artochamin I Research

Molecular Modeling for Conformational Analysis and Ligand-Target Interactions

Molecular modeling is a cornerstone of computational chemistry, enabling the three-dimensional visualization and analysis of molecular structures and their interactions. igi-global.com Conformational analysis, a key aspect of molecular modeling, involves identifying the preferred spatial arrangements of atoms in a molecule, known as conformers. ifes.edu.br For flexible molecules like Artochamin I, understanding the accessible conformations is crucial as it can dictate their biological activity.

Molecular mechanics force fields are often employed for conformational analysis, providing a balance between computational cost and accuracy for large molecules. These methods are instrumental in identifying the most stable molecular configurations and conformations of flavonoids. igi-global.com By understanding the preferred shapes of this compound, researchers can gain insights into how it might interact with biological targets such as proteins and enzymes. Molecular modeling studies play a significant role in determining the most stable molecular structures of flavonoids. igi-global.com

Furthermore, molecular docking, a sophisticated molecular modeling technique, can predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for studying ligand-target interactions and can elucidate the binding mode of compounds like this compound with therapeutic targets. For instance, in silico methods, including molecular docking and molecular dynamics simulations, have been used to study the interactions of various flavonoids with protein targets, providing insights into their potential as therapeutic agents. nih.gov Although direct studies on this compound are lacking, the principles of these methods are readily applicable.

Table 1: Applications of Molecular Modeling in Flavonoid Research

Computational Technique Application Relevance to this compound
Conformational Analysis Identification of stable three-dimensional structures (conformers) of a molecule. Understanding the likely shapes this compound adopts, which influences its biological activity.
Molecular Docking Prediction of the binding orientation and affinity of a ligand to a biological target. Elucidating potential protein targets for this compound and its mechanism of action.
Molecular Dynamics Simulation of the movement of atoms and molecules over time to study flexibility and binding stability. Assessing the stability of this compound within a protein binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock are commonly used to study flavonoids and related compounds. nih.gov These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the prediction of spectroscopic data like NMR spectra. nih.gov

For chalcones, which share a structural motif with this compound, quantum chemical calculations have been employed to optimize molecular geometries and predict NMR chemical shifts with good correlation to experimental data. nih.gov The electronic properties derived from these calculations, such as the HOMO-LUMO energy gap, can provide insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net For instance, the energies of HOMO and LUMO have been related to the mutagenic index of certain flavonoids. researchgate.net

While specific quantum chemical studies on this compound are not found in the reviewed literature, the application of these methods to similar structures suggests their utility in understanding its intrinsic chemical properties. Such calculations could elucidate regions of this compound that are more likely to participate in chemical reactions or interact with biological molecules.

Table 2: Quantum Chemical Methods in the Study of Flavonoids and Chalcones

Method Information Obtained Potential Application to this compound
Density Functional Theory (DFT) Optimized molecular geometry, electronic properties (HOMO, LUMO), spectroscopic parameters. Predicting the stable structure, reactivity, and spectral characteristics of this compound.
Hartree-Fock (HF) Molecular orbital energies and electronic structure. Providing a foundational understanding of the electronic distribution within this compound.
Gauge-Independent Atomic Orbital (GIAO) Prediction of NMR chemical shifts. nih.gov Aiding in the structural elucidation and confirmation of this compound.

In Silico Screening and Prediction of this compound Biological Properties

In silico screening involves the use of computational methods to screen large databases of chemical compounds for potential biological activity. researchgate.net This approach has become an essential tool in drug discovery for identifying promising lead compounds. For natural products like prenylated flavonoids, in silico techniques can predict a wide range of biological properties, including potential therapeutic activities and pharmacokinetic profiles.

Studies on prenylated flavonoids from sources like breadfruit have utilized molecular docking to screen for potential inhibitory activities against viral targets. researchgate.net Similarly, in silico studies on other prenylated flavonoids have been conducted to investigate their antimicrobial potential. nih.govnih.gov These studies often involve docking the compounds against known protein targets to predict their binding affinities and modes of interaction.

Machine learning models are also increasingly used to predict the biological activity of molecules based on their chemical structure. nih.gov While there are no specific in silico screening studies published for this compound, its structural similarity to other biologically active prenylated flavonoids suggests that it could be a candidate for such computational evaluation. These methods could be employed to predict its potential targets and guide future experimental research into its biological effects. The prediction of biological activity spectra for new compounds can be performed using computational tools based on their structural formulas. nih.gov

Table 3: In Silico Approaches for Predicting Biological Properties of Flavonoids

In Silico Method Purpose Relevance for this compound
Virtual Screening High-throughput docking of compound libraries against a biological target. To identify potential protein targets for this compound from large biological databases.
Quantitative Structure-Activity Relationship (QSAR) To correlate chemical structure with biological activity and predict the activity of new compounds. To predict the potential biological activities of this compound based on the activities of structurally similar compounds.
ADMET Prediction To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. To assess the drug-likeness and potential pharmacokinetic profile of this compound.

Future Research Trajectories for Artochamin I

Development of Next-Generation Synthetic Methodologies

The total synthesis of structurally complex natural products like Artochamin I presents a significant challenge to organic chemistry. While linear syntheses have been achieved for related prenylated flavonoids such as artocarpin, these routes can be lengthy and inefficient. researchgate.net Future research must pivot towards more sophisticated and efficient synthetic strategies to enable robust access to this compound and its derivatives for biological evaluation.

A primary avenue for future exploration is the application of cascade reactions (also known as domino or tandem reactions). These processes involve multiple, consecutive transformations within a single operation, avoiding the need to isolate intermediates. benthamdirect.comwikipedia.org The use of cascade reactions can dramatically increase molecular complexity from simple starting materials, offering a more economical and environmentally benign approach to constructing the intricate polycyclic framework of this compound. wikipedia.orgrsc.orgnih.gov Such strategies are noted for their high atom economy and their ability to reduce time, effort, and waste generated during synthesis. wikipedia.org

Key areas for development include:

Catalytic Cascades: The design of novel transition-metal or organocatalytic systems to trigger and control complex cyclization cascades. wikipedia.orgscispace.com

Biomimetic Approaches: Designing synthetic sequences that mimic the proposed biosynthetic pathway, potentially leveraging enzymatic or chemoenzymatic steps to achieve high stereoselectivity. northwestern.edu

Late-Stage Functionalization: Developing methods that allow for the modification of the complex this compound core at a late stage. This would be invaluable for rapidly producing a library of analogues for structure-activity relationship studies.

Table 1: Comparison of Synthetic Approaches for Complex Flavonoids

MethodologyChallenges / CharacteristicsFuture Advantages
Traditional Linear SynthesisMultiple steps, protection/deprotection sequences, low overall yield, significant waste generation. researchgate.netWell-established but often inefficient for complex targets.
Cascade ReactionsRequires intricate substrate design and precise reaction control. rsc.orgRapid increase in molecular complexity, high atom economy, reduced steps and waste. wikipedia.orgnih.gov
Novel Catalysis (Organo/Metal)Catalyst design and optimization can be complex.Enables new bond formations and high stereoselectivity. northwestern.edu

Elucidation of Unexplored Biosynthetic Steps

The biosynthesis of flavonoids is known to originate from the phenylpropanoid pathway, where phenylalanine is converted to 4-coumaroyl-CoA. wikipedia.orgnih.gov This precursor is then combined with malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS), the first committed step in the flavonoid pathway, to form the characteristic C6-C3-C6 backbone. tuscany-diet.netmdpi.com From this point, a series of enzymatic modifications yield the various classes of flavonoids. wikipedia.org

For prenylated flavonoids like this compound, the most critical and least understood steps involve the attachment of isoprenoid side chains. Future research must prioritize the following:

Identification of Prenyltransferases: The key enzymes responsible for the prenylation of the flavonoid skeleton in Artocarpus species have yet to be fully characterized. nih.govmdpi.com These prenyltransferases are crucial as they catalyze the Friedel–Crafts alkylation of the flavonoid core and contribute significantly to the structural diversity of these compounds. nih.govmdpi.com Identifying and characterizing the specific prenyltransferase(s) involved in this compound biosynthesis is a primary objective.

Mechanism of Regioselectivity: An essential research question is how these enzymes achieve the precise regioselectivity required to attach the prenyl group to a specific position on the flavonoid nucleus.

Investigation of Non-Enzymatic Steps: Intriguingly, the isolation of some related compounds, such as Artochamins F, H, I, and J, as racemic mixtures suggests the possibility of a non-enzymatic step in their biosynthesis. organic-chemistry.org This could involve a spontaneous rearrangement or cyclization event. Future studies should investigate whether such non-enzymatic transformations play a role in the biosynthesis of this compound, as this would have significant implications for both biosynthetic understanding and biomimetic synthesis strategies.

Table 2: Key Stages in the Proposed Biosynthesis of this compound

Biosynthetic StageKey Enzyme/ProcessStatus of KnowledgeFuture Research Focus
Flavonoid Backbone FormationChalcone Synthase (CHS), Chalcone Isomerase (CHI)Generally well-understood. nih.govCharacterize specific isoforms in Artocarpus.
Core Hydroxylation/ModificationFlavonoid Hydroxylases (e.g., F3'H)Generally understood. oup.comIdentify specific enzymes for the this compound pattern.
IsoprenylationPrenyltransferase (PT)Largely uncharacterized in Artocarpus. nih.govIsolate, sequence, and functionally characterize the specific PT(s) for this compound.
Final Cyclization/RearrangementEnzymatic or Non-Enzymatic?Unknown; possibility of non-enzymatic steps. organic-chemistry.orgDetermine if the final steps are enzyme-mediated or spontaneous.

Comprehensive Mechanistic Studies of this compound Biological Actions at the Molecular Level

A significant body of research indicates that isoprenylated flavonoids isolated from various Artocarpus species possess potent biological activities, particularly cytotoxicity against a range of cancer cell lines. nih.govnih.govnih.gov Compounds such as artocarpin and cudraflavone C have demonstrated strong inhibitory effects. arpnjournals.org However, for this compound specifically, the molecular basis for its biological action remains to be determined. The overarching future goal is to move beyond phenotypic observations of cell death toward a precise, molecular-level understanding of its mechanism of action.

Future research trajectories should include:

Direct Target Identification: The primary unanswered question is which cellular macromolecules this compound interacts with to exert its biological effects. Modern chemical biology techniques, such as affinity purification-mass spectrometry, cellular thermal shift assays (CETSA), and activity-based protein profiling, should be employed to identify its direct binding partners.

Signaling Pathway Analysis: Once putative targets are identified, downstream studies are needed to confirm their relevance. Research on related flavonoids suggests that key cancer-related signaling pathways, such as the PI3K-Akt and MAPK pathways, may be involved. researchgate.net It is critical to investigate whether this compound modulates these or other pathways to induce apoptosis or cell cycle arrest. researchgate.net

In Silico and Biophysical Validation: Computational docking studies can predict and rationalize the binding of this compound to its identified targets. These predictions must then be validated experimentally using biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and kinetics.

Table 3: Potential Areas for Mechanistic Investigation of this compound

Research AreaObjectivePotential MethodsImplicated Pathways (from related compounds)
Target DeconvolutionIdentify direct protein binding partners.Affinity Chromatography, Proteomics, CETSAKinases, Apoptotic Proteins (e.g., Caspases), Transcription Factors. researchgate.netresearchgate.net
Pathway ModulationDetermine the effect on cellular signaling.Western Blot, Kinase Assays, TranscriptomicsPI3K-Akt, MAPK, Fas/Fas Ligand System. researchgate.netmdpi.com
Cellular ResponseCharacterize the ultimate phenotypic outcome.Flow Cytometry, Apoptosis AssaysCell Cycle Arrest, Apoptosis Induction. researchgate.net

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The ultimate application of this compound in a therapeutic context will likely require medicinal chemistry efforts to optimize its properties. Rational design of new analogues aims to improve potency, selectivity, and pharmacokinetic profiles. This process is fundamentally guided by an understanding of the compound's structure-activity relationship (SAR).

Studies on a range of Artocarpus flavonoids have consistently shown that the isoprenoid moieties are critical for their cytotoxic activity. nih.gov The position and number of these lipophilic groups influence the bioactivity, likely by enhancing membrane permeability and affinity for protein targets. mdpi.comresearchgate.netresearchgate.net Building on this, future research should systematically explore the chemical space around the this compound scaffold.

Key strategies for analogue development include:

Modification of Isoprenoid Chains: The synthesis of analogues with altered prenyl groups—varying in length, saturation, or terminal functionality—is a priority. This will help to fine-tune the lipophilicity and steric properties that govern target engagement.

Alteration of the Flavonoid Core: Systematic modification of the substitution pattern on the flavonoid A and B rings (e.g., altering the number and position of hydroxyl and methoxy (B1213986) groups) can be used to enhance target-specific interactions and potentially reduce off-target effects. The introduction of other functional groups, such as halogens, has proven effective for improving the activity of other flavonoid scaffolds. mdpi.com

Computational-Guided Design: As molecular targets are identified (Section 8.3), computational modeling will become an indispensable tool. In silico docking and molecular dynamics can be used to predict how proposed structural changes will impact binding affinity and selectivity, thereby prioritizing the synthesis of the most promising candidates.

Focus on Selectivity: A critical goal of analogue design is to enhance specificity for cancer cells over healthy, non-cancerous cells. nih.govnih.gov SAR studies must therefore include counter-screening against normal cell lines to identify analogues with an improved therapeutic window.

Table 4: Proposed Strategies for this compound Analogue Design

Structural RegionProposed ModificationHypothesized OutcomeRationale
Isoprenoid Side ChainVary chain length (e.g., geranyl vs. prenyl); introduce unsaturation or functional groups.Modulate lipophilicity and target binding affinity.Isoprenoid groups are known to be critical for cytotoxicity. nih.govresearchgate.net
Flavonoid A-RingAlter number/position of hydroxyl groups.Improve hydrogen bonding interactions with target.Hydroxylation patterns are key to flavonoid bioactivity. bohrium.com
Flavonoid B-RingModify hydroxyl/methoxy pattern; introduce halogens.Enhance binding specificity and potency.B-ring substituents strongly influence antioxidant and cytotoxic activity. mdpi.combohrium.com
Flavonoid C-RingSaturate the 2,3-double bond.Alter the planarity and conformation of the molecule.The C-ring double bond affects the overall shape and electronic properties. aip.org

Q & A

Q. How is Artochamin I isolated and characterized from natural sources?

this compound is typically isolated from Artocarpus species using methanol extraction followed by chromatographic techniques such as column chromatography (CC) and preparative thin-layer chromatography (TLC). Structural characterization employs spectroscopic methods, including nuclear magnetic resonance (NMR) for 1H and 13C signals and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. For example, prenylated flavonoids like Artochamin B and C were isolated using similar protocols, with NMR data cross-referenced against literature to identify substituents and stereochemistry .

Q. What in vitro bioactivity screening methods are used to evaluate this compound?

Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., MCF7, HepG2, KB), with IC50 values calculated to quantify potency . Antibacterial activity is tested using microdilution assays against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), with IC50 values compared to positive controls like ampicillin . These protocols require strict adherence to cell culture conditions (e.g., incubation time, serum concentration) to ensure reproducibility.

Q. How is the structure-activity relationship (SAR) of this compound explored?

SAR studies focus on functional groups such as prenyl chains and hydroxyl substitutions. For instance, Artochamin B’s cytotoxicity (IC50 = 1.18 µg/mL against KB cells) is linked to its isoprenylated side chain, while inactive analogs lack this moiety . HMBC and NOESY correlations in NMR help map substituent positions, enabling comparisons with synthetic derivatives to identify pharmacophores .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in cancer cells?

Advanced studies combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify pathways affected by this compound. For example, Artochamin B’s inhibition of oxidative DNA damage suggests ROS modulation, which can be validated using DCFH-DA fluorescence assays . Flow cytometry further examines apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining). Dose-response curves and time-course experiments are critical to distinguish primary targets from secondary effects .

Q. How should contradictory cytotoxicity data for this compound across studies be addressed?

Contradictions often arise from variability in cell line sensitivity (e.g., LU vs. KB cells) or assay conditions (e.g., serum concentration, incubation time). Meta-analyses of IC50 values using standardized protocols (e.g., NCI-60 panel) and reporting via CONSORT guidelines improve comparability . Additionally, purity verification (HPLC ≥95%) and batch-to-batch consistency checks are essential to rule out confounding factors .

Q. What computational strategies are used to model this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to enzymes like topoisomerase II or kinases. For prenylated flavonoids, hydrophobic interactions with catalytic pockets are prioritized. Density functional theory (DFT) calculations further optimize ligand conformations and electronic properties . These models guide synthetic modifications to enhance potency or reduce off-target effects.

Methodological Considerations

  • Reproducibility : Detailed experimental protocols (e.g., solvent ratios, centrifugation speeds) must be included in supplementary materials to enable replication .
  • Data Validation : Use positive controls (e.g., ellipticine for cytotoxicity) and statistical tests (ANOVA, p < 0.05) to confirm significance .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and include ethics committee approval codes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.